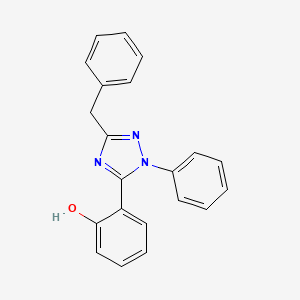![molecular formula C16H11ClFN3O2 B4922114 N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPOP belongs to the class of oxadiazole compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival. For example, N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has also been found to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains. In addition, N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its high purity and yield, which makes it suitable for various applications. N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is that it is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is the development of N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the mechanisms of action of N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide, which may lead to the identification of new targets for cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 3-chlorobenzoic acid with 2-fluoroaniline in the presence of phosphorus oxychloride to form 3-chloro-N-(2-fluorophenyl)benzamide. This intermediate is then reacted with potassium hydroxide and carbon disulfide to form the desired product, N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. The synthesis of N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been optimized to yield high purity and yield, making it suitable for various applications.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has also been studied for its antimicrobial and anti-inflammatory activities.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-10-4-3-5-11(8-10)19-15(22)9-14-20-16(23-21-14)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHFMLCJSSHJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)


![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)

![4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
![N-(4-bromophenyl)-2-[(4-bromophenyl)amino]-4-[(4-bromophenyl)imino]-3-chloro-2-butenamide](/img/structure/B4922126.png)
